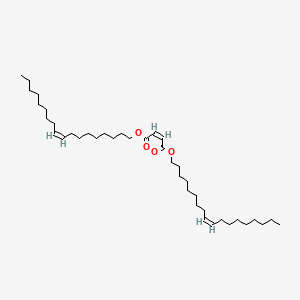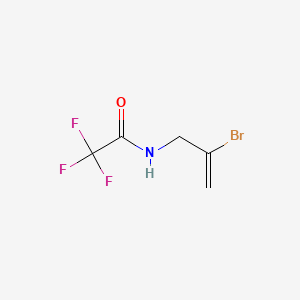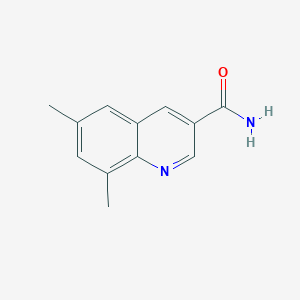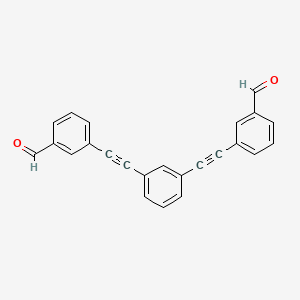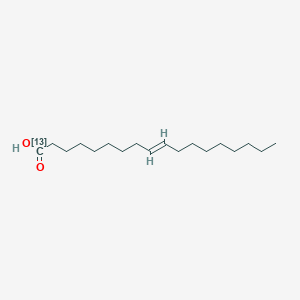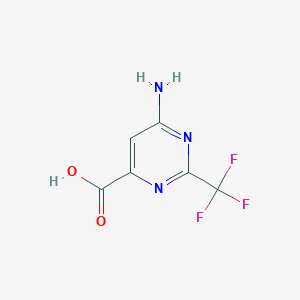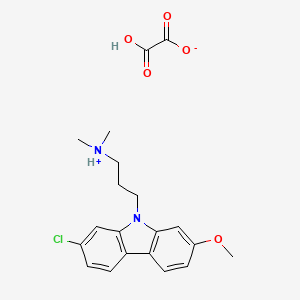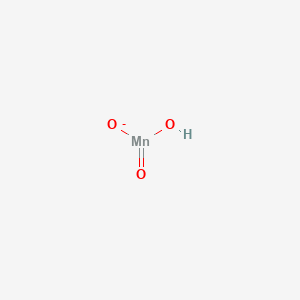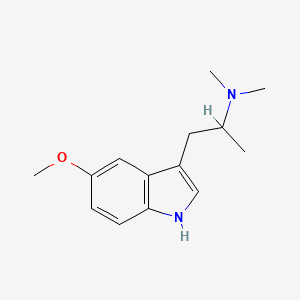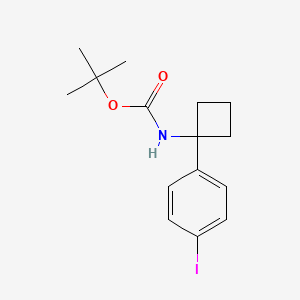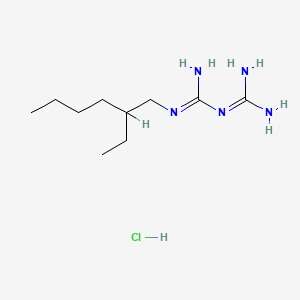
1-(2-Ethylhexyl)biguanide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(2-ethylhexyl)biguanide monohydrochloride involves the reaction of 2-ethylhexylamine with dicyandiamide under controlled conditions . The reaction typically proceeds as follows:
Reaction of 2-ethylhexylamine with dicyandiamide: This step involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.
Formation of the biguanide intermediate: The intermediate product is then treated with hydrochloric acid to yield the final product, this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反応の分析
1-(2-Ethylhexyl)biguanide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the biguanide moiety is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
1-(2-Ethylhexyl)biguanide monohydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(2-ethylhexyl)biguanide monohydrochloride involves its interaction with microbial cell membranes. The cationic nature of the compound allows it to bind to negatively charged sites on the cell membrane, disrupting membrane integrity and leading to cell lysis . This antibacterial action is primarily due to its ability to interfere with essential cellular processes .
類似化合物との比較
1-(2-Ethylhexyl)biguanide monohydrochloride can be compared with other similar compounds, such as:
Chlorhexidine: Both compounds exhibit antibacterial properties, but chlorhexidine is more commonly used in medical applications.
Polyhexamethylene biguanide: This compound is also used as an antimicrobial agent, particularly in water treatment and contact lens solutions.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct physicochemical properties and applications .
特性
CAS番号 |
25665-08-1 |
|---|---|
分子式 |
C10H23N5.ClH C10H24ClN5 |
分子量 |
249.78 g/mol |
IUPAC名 |
1-(diaminomethylidene)-2-(2-ethylhexyl)guanidine;hydrochloride |
InChI |
InChI=1S/C10H23N5.ClH/c1-3-5-6-8(4-2)7-14-10(13)15-9(11)12;/h8H,3-7H2,1-2H3,(H6,11,12,13,14,15);1H |
InChIキー |
DXSBUCPFFVHNST-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CN=C(N)N=C(N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


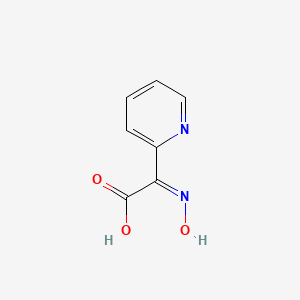
![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
